molecular formula C15H11N3O4 B5876530 (E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide

(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide

Cat. No.: B5876530
M. Wt: 297.26 g/mol
InChI Key: DQZXQNYTXNOOCS-JXMROGBWSA-N
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Description

(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide is an organic compound characterized by a cyano group, a furan ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide typically involves a multi-step process:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced via nitration reactions, typically using nitric acid and sulfuric acid.

    Formation of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction, often using cyanide salts.

    Final Coupling Reaction: The final step involves coupling the furan ring with the nitrophenyl and cyano groups under controlled conditions, often using a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and cellular pathways.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the PI3K-AKT or MAPK pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various scientific fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-9-2-4-12(13(6-9)18(20)21)14-5-3-11(22-14)7-10(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZXQNYTXNOOCS-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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